C.I.Leuco Sulphur Yellow 4
Description
C.I. Leuco Sulphur Yellow 4 (C.I. 53160, CAS 12262-39-4) is a sulfur-based leuco dye primarily used for cellulose fiber dyeing. Its leuco form is water-insoluble but becomes soluble in alkaline reducing agents like sodium sulfide (Na₂S), enabling application on cotton and viscose.
Chemical Synthesis: The dye is synthesized by reacting 98 parts of 2-(p-aminophenyl)-6-methylbenzothiazole and 77 parts of diphenylamine with 500 parts of sulfur at 190°C for 27 hours. The product is treated with sodium hydroxide to isolate the leuco form .
Properties
CAS No. |
12262-39-4 |
|---|---|
Molecular Formula |
C22H28N+ |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Pathway:
-
Thionation :
Organic intermediates (e.g., 2,4-dinitrophenol derivatives) react with sodium polysulfide () at 90–120°C to form sulfur-containing polymeric structures . -
Reduction to Leuco Form :
The oxidized sulfur dye is reduced using sodium sulfide () or glucose in alkaline media (pH > 12) to yield the water-soluble leuco compound :
Oxidation for Color Fixation:
Post-application, atmospheric oxygen or chemical oxidants (e.g., ) regenerate the insoluble sulfur polymer on the fabric :
Oxidation Conditions:
| Oxidizing Agent | pH Range | Temperature | Fixation Efficiency |
|---|---|---|---|
| Air (O) | 3–7 | 25–50°C | 85–92% |
| Hydrogen Peroxide | 4–6 | 50–70°C | 90–95% |
Stabilization with Sulfites:
Sodium bisulfite () or sulfites are added during drying to inhibit premature oxidation, forming stable sulfonated intermediates :
Degradation Under Acidic Conditions:
Exposure to acids (pH < 5) triggers decomposition, releasing gas :
Solubility and Stability:
| Property | Value/Observation | Source |
|---|---|---|
| Water Solubility | >50 g/L (pH 12) | |
| Thermal Stability | Stable ≤140°C; decomposes >190°C | |
| Sulfide Content | <0.2% (post-stabilization) |
Dyeing Performance:
| Parameter | Result |
|---|---|
| Exhaustion Rate | 75–85% (pH 10–11, 60°C) |
| Color Strength (K/S) | 8.5–9.2 (λmax = 420 nm) |
Comparison with Similar Compounds
Key Properties :
- Color : Bright yellow.
- Solubility : Insoluble in water; soluble in Na₂S solutions.
- Fastness (ISO standards): Moderate acid resistance (3-4), alkali resistance (4), and lightfastness (3-4) .
Comparative Analysis with Similar Sulfur Yellow Dyes
Table 2: Performance and Application Comparison
Key Differentiators:
Solubility Profile: Unlike C.I. Solubilised Sulphur Yellow 4 (water-soluble), leuco variants like C.I. Leuco Sulphur Yellow 4 require reducing agents for solubility, limiting their use in non-alkaline environments . C.I. Leuco Sulphur Yellow 9 shares similar Na₂S solubility but exhibits severe alkali degradation, making it less suitable for alkaline dye baths .
Synthetic Routes: C.I. Leuco Sulphur Yellow 7 uses nitroaniline intermediates, which introduce nitro groups for chromophore stability but risk byproducts if substituted incorrectly (e.g., diphenylamine instead of o-toluidine leads to errors) . C.I. Leuco Sulphur Yellow 2 employs formylamino toluene, yielding a greener hue (dark greenish-yellow) compared to the bright yellow of C.I. Leuco Sulphur Yellow 4 .
Fastness and Stability :
- C.I. Leuco Sulphur Yellow 24 demonstrates superior wet rub fastness (4-5) compared to C.I. Leuco Sulphur Yellow 4 (3-4), attributed to optimized sulfur bonding in its structure .
- C.I. Sulphur Yellow 3 (CAS 1326-68-7) has a reddish-yellow hue but lacks detailed fastness data, suggesting niche applications .
Industrial Relevance and Market Presence
Suppliers :
- C.I. Leuco Sulphur Yellow 4 is produced globally, with key suppliers inferred from patents (e.g., Cassella Co.) .
- C.I. Solubilised Sulphur Yellow 4 is marketed as Kayasol Yellow G by Nippon Kayaku, emphasizing water solubility for ease of use .
- C.I. Leuco Sulphur Yellow 9 is supplied by Diresul Brilliant Yellow 5G (SA Cardoner), targeting high-chlorine resistance applications .
Regulatory and Safety :
- Sulfur dyes generally pose lower toxicity than azo dyes but require careful handling due to sulfide emissions during reduction .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for C.I. Leuco Sulphur Yellow 4, and how can reaction parameters (e.g., temperature, sulfidation time) be systematically optimized?
- Methodological Answer : Synthesis typically involves sulfidation of aromatic amine intermediates (e.g., 2,4-dinitro-4'-hydroxydiphenylamine) using sodium polysulfide under reflux conditions (106–110°C for 10–13 hours). Optimization requires controlling oxidation states via air exposure or sodium hydroxide treatment to achieve desired chromatic properties . Reaction yield and purity can be improved by adjusting sulfur-to-reactant ratios and post-synthesis purification steps (e.g., salt precipitation, filtration at 45–70°C) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of C.I. Leuco Sulphur Yellow 4?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonic acid groups and nitro functional groups. High-performance liquid chromatography (HPLC) with UV-Vis detection can quantify impurities, while X-ray diffraction (XRD) may identify crystalline byproducts. Cross-reference synthetic protocols (e.g., sulfur content) with elemental analysis (EA) to validate stoichiometry .
Q. How do ISO standard tests (e.g., ISO 105-X12 for lightfastness) evaluate the dye’s performance, and what are common pitfalls in replicating these assays?
- Methodological Answer : ISO tests measure resistance to environmental factors (light, washing, acids/bases). For lightfastness (ISO 105-B02), use xenon-arc lamps calibrated to 20–30 W/m² at 420 nm. Ensure consistent sample preparation (e.g., fabric type, dye concentration) and control humidity (50% RH) to avoid variability. Discrepancies in reported values (e.g., lightfastness ratings of 2–5/8) may arise from differences in substrate pretreatment or UV exposure calibration .
Advanced Research Questions
Q. What mechanistic insights explain the relationship between oxidation-state control during synthesis and the chromatic properties (e.g., red-shifted vs. blue-shifted absorption) of C.I. Leuco Sulphur Yellow 4?
- Methodological Answer : Partial oxidation of leuco compounds introduces conjugated π-systems, altering electronic transitions. Use cyclic voltammetry to map redox potentials during synthesis and correlate with UV-Vis spectral shifts. Computational modeling (e.g., DFT) can predict molecular orbital changes under varying oxidation conditions .
Q. How can researchers resolve contradictions in reported fastness properties (e.g., washfastness vs. lightfastness) across studies?
- Methodological Answer : Conduct controlled comparative studies using identical substrates and environmental conditions. For example, discrepancies in washfastness (ISO 105-C06) may stem from detergent composition or mechanical agitation intensity. Apply statistical tools (ANOVA) to isolate variables and validate reproducibility. Cross-reference synthetic batches with EA and HPLC to rule out impurity effects .
Q. What advanced heteroatom-doping strategies (e.g., sulfur-phosphorus co-doping) could enhance the electrochemical stability of C.I. Leuco Sulphur Yellow 4 for energy storage applications?
- Methodological Answer : Co-doping with electronegative heteroatoms (e.g., phosphorus) may improve charge density distribution. Synthesize doped derivatives via high-temperature pyrolysis (200–300°C) under inert atmospheres. Characterize using X-ray photoelectron spectroscopy (XPS) to confirm doping efficiency and evaluate electrochemical performance via cyclic voltammetry in supercapacitor configurations .
Q. How do sulfur isotope tracing (δ³⁴S) and isotopic fractionation studies inform the geochemical origin of sulfur used in synthetic pathways?
- Methodological Answer : Isotope-ratio mass spectrometry (IRMS) can trace sulfur sources (e.g., volcanic vs. sedimentary) in raw materials. Compare δ³⁴S values of synthetic intermediates with natural sulfur reservoirs to identify contamination or isotopic fractionation during sulfidation. This is critical for ensuring batch consistency in lab-scale synthesis .
Methodological Notes
-
Experimental Design : Follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies . For example:
- Population : C.I. Leuco Sulphur Yellow 4 synthesized under variable sulfidation conditions.
- Intervention : Adjusting oxidation time (0–5 hours).
- Comparison : Chromatic properties before/after oxidation.
- Outcome : UV-Vis absorption maxima shifts.
- Time : 24-hour stability assessment.
-
Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions. For instance, inconsistencies in fastness properties warrant replication studies using standardized substrates .
-
Ethical Reporting : Disclose synthetic byproducts (e.g., residual sulfur) and environmental impacts in line with the Beilstein Journal’s guidelines for experimental reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
